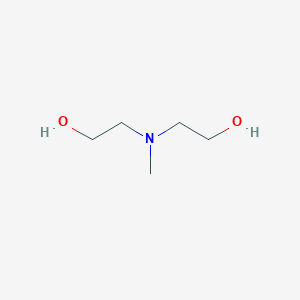
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Übersicht
Beschreibung
This compound belongs to the family of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. Benzofurans and their derivatives have been widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves steps like esterification, condensation, and catalytic hydrogenation. Deng Yong (2010) described a process for synthesizing a related compound, highlighting the use of milder reaction conditions, simpler operations, and high yield, with an overall yield of 60% (Deng, 2010). This process might share similarities with the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid, indicating potential pathways for its preparation.
Wissenschaftliche Forschungsanwendungen
- Antimicrobial Agents
- Field : Pharmacology and Medicinal Chemistry .
- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods : The hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play an important role in the antibacterial selectivity of these compounds .
- Results : Benzofuran and its derivatives have shown promising results as antimicrobial agents. They have been found to be effective against a variety of microbes .
-
Receptor Agonist
- Field : Pharmacology and Medicinal Chemistry .
- Application : Some compounds similar to “3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid” have been used as receptor agonists . These compounds can bind to a receptor and activate the receptor to produce a biological response .
- Methods : The specific methods of application or experimental procedures would depend on the specific receptor being targeted and the desired biological response .
- Results : While the results would vary depending on the specific compound and its application, receptor agonists can be used to treat a variety of conditions, including sleep disorders .
-
Synthesis of Dibromo-substituted Compounds
- Field : Organic Chemistry .
- Application : Dibromo-substituted compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole, can be synthesized from compounds like 3,6-dibromobenzene-1,2-diamine . This process could potentially be applied to the synthesis of “3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid” or similar compounds .
- Methods : The synthesis involves the use of bromine in hydrobromic acid as the brominating agent .
- Results : The result is the production of dibromo-substituted compounds, which can have various applications in different fields .
-
Neurotransmitter Release Stimulator
- Field : Neuroscience .
- Application : Some compounds similar to “3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid” have been used to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .
- Methods : The specific methods of application or experimental procedures would depend on the specific neurotransmitter being targeted and the desired biological response .
- Results : While the results would vary depending on the specific compound and its application, such compounds can be used to treat a variety of conditions, including sleep disorders .
-
Bromination of Cinnamic Acid
- Field : Organic Chemistry .
- Application : The bromination of cinnamic acid aims at the preparation of the 2,3-dibromo-3-phenylpropanoic acid . This process could potentially be applied to the synthesis of “3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid” or similar compounds .
- Methods : The cinnamic acid is soluble in dichloromethane at room temperature and thus before the bromine addition the reaction vessel holds a colourless solution. The bromine solution is intensively red-coloured and since the addition reaction is relatively fast at this temperature, the reaction evolution can be followed by the progressively disappearance of the red colour .
- Results : The result is the production of dibromo-substituted compounds, which can have various applications in different fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCBSDUAYMTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452356 | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid | |
CAS RN |
196597-76-9 | |
| Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



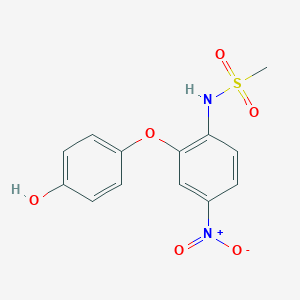
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
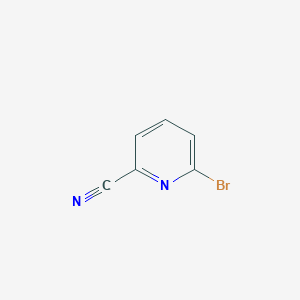
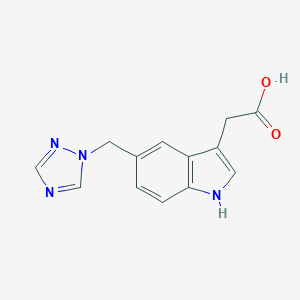
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
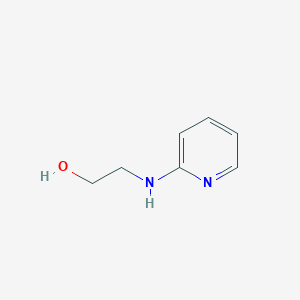
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
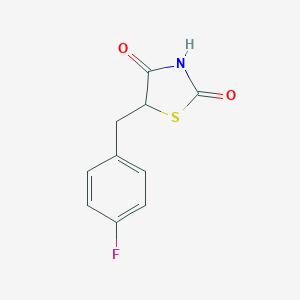
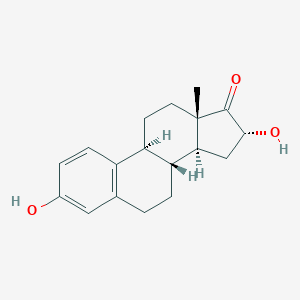



![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
